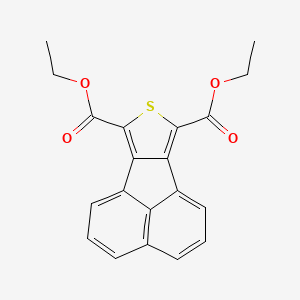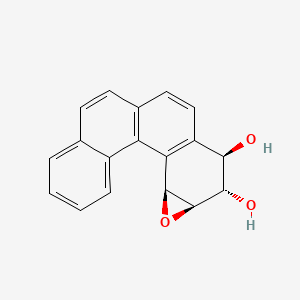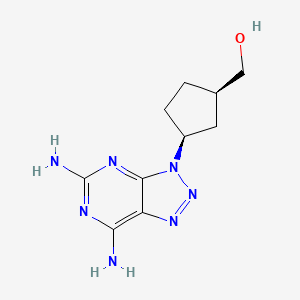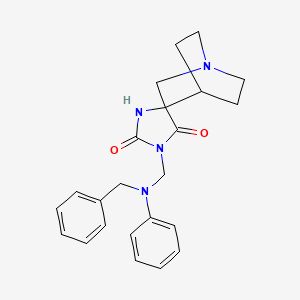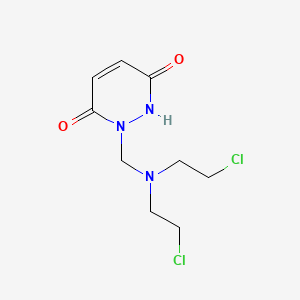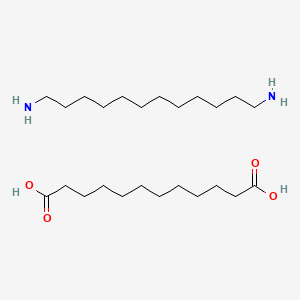
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Glycosylation Reaction: The initial step involves the glycosylation of 2,4(1H,3H)-pyrimidinedione with a protected sugar derivative. This step requires a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the free nucleoside.
Methylation: The final step involves the methylation of the imidazole ring, typically using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the glycosylation and nitration steps, which improve yield and reduce reaction times. Additionally, purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications.
Biology
In biological research, the compound is studied for its ability to inhibit nucleic acid synthesis. This makes it a valuable tool for understanding cellular processes involving DNA and RNA.
Medicine
In medicine, the compound is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies for the treatment of viral infections and certain types of cancer by interfering with the replication of viral genomes and the proliferation of cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modify nucleic acid synthesis pathways makes it a candidate for therapeutic agents targeting viral and cancerous cells.
作用机制
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation disrupts the normal structure and function of DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism. The pathways affected are those related to DNA and RNA synthesis, repair, and regulation.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Uniqueness
Compared to these similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- has a unique combination of a pyrimidinedione core with a modified sugar moiety and an imidazole ring. This structure provides distinct biological activity, particularly in its dual antiviral and anticancer potential, which is not commonly found in other nucleoside analogs.
属性
CAS 编号 |
132149-47-4 |
|---|---|
分子式 |
C14H17N5O6 |
分子量 |
351.31 g/mol |
IUPAC 名称 |
1-[(2S,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N5O6/c1-7-4-18(14(22)16-13(7)21)12-3-9(10(6-20)25-12)17-5-11(19(23)24)15-8(17)2/h4-5,9-10,12,20H,3,6H2,1-2H3,(H,16,21,22)/t9-,10+,12-/m0/s1 |
InChI 键 |
BTVNUDPMZXRMHQ-UMNHJUIQSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
